molecular formula C14H18N2O3S B2601265 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide CAS No. 1795493-86-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide

Cat. No.: B2601265
CAS No.: 1795493-86-5
M. Wt: 294.37
InChI Key: KOHSUKLBUSOWRZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a hydroxypropyl group

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is often introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the oxazole and thiophene intermediates with the hydroxypropyl group, usually through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-9-11(10(2)19-16-9)7-13(17)15-8-14(3,18)12-5-4-6-20-12/h4-6,18H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHSUKLBUSOWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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